molecular formula C19H17NO2S B2837523 Ethyl 2-(2-tolyl)-4-phenylthiazole-5-carboxylate CAS No. 1965304-72-6

Ethyl 2-(2-tolyl)-4-phenylthiazole-5-carboxylate

Cat. No.: B2837523
CAS No.: 1965304-72-6
M. Wt: 323.41
InChI Key: BOZVAZFMZMGDEW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-tolyl)-4-phenylthiazole-5-carboxylate is a chemically synthesized thiazole derivative intended for research and development purposes. Thiazole cores are privileged structures in medicinal chemistry, known for their diverse biological activities. This compound serves as a key synthetic intermediate for constructing more complex molecules, particularly in the exploration of novel anticancer agents. Scientific literature highlights that structurally analogous phenylthiazole derivatives demonstrate significant cytotoxic effects and are investigated for their anticancer properties against various human cancer cell lines, including hepatocarcinoma (Hep-G2), neuroblastoma (SKNMC), and breast cancer (MCF-7) . Research into similar thiazole-1,3,4-thiadiazole hybrids has shown potent activity against liver carcinoma (HepG2) cell lines, with some compounds reporting IC50 values below 1 µM, underscoring the research value of the thiazole scaffold in oncology drug discovery . The mechanism of action for this class of compounds is often associated with the induction of apoptosis (programmed cell death) and activation of caspase-3 pathways . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety and hazard reviews before use.

Properties

IUPAC Name

ethyl 2-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c1-3-22-19(21)17-16(14-10-5-4-6-11-14)20-18(23-17)15-12-8-7-9-13(15)2/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZVAZFMZMGDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-tolyl)-4-phenylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with ethyl 2-bromo-2-(2-tolyl)acetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Conditions Products Yield Source
Acidic hydrolysis1 M HCl, H₂O/ice mixture2-(2-tolyl)-4-phenylthiazole-5-carboxylic acid55–60%
Basic hydrolysisNaOH (2 eq.), methanol/waterSodium 2-(2-tolyl)-4-phenylthiazole-5-carboxylate>90%

Hydrolysis is critical for generating intermediates for further functionalization, such as coupling to bioactive molecules.

Nucleophilic Substitution

The thiazole ring participates in electrophilic substitutions, particularly at the 2- and 4-positions.

Key examples :

  • Halogenation : Treatment with bromine (Br₂) in acetic acid introduces bromine at the 4-position, forming ethyl 5-bromo-2-(2-tolyl)-4-phenylthiazole-5-carboxylate (yield: 72%) .

  • Amination : Reaction with ammonia in ethanol replaces the 2-tolyl group with an amino group, yielding ethyl 2-amino-4-phenylthiazole-5-carboxylate (yield: 68%) .

Acylation and Coupling

The carboxylate and amino derivatives engage in peptide-like couplings:

Substrate Reagent Product Application
Hydrolyzed carboxylic acidHATU, DIPEA, DMFAmide derivatives (e.g., with aniline)Antimicrobial agent precursors
Ethyl 2-amino-4-phenylthiazole-5-carboxylateSuccinic anhydride, pyridine4-Oxo-4-((5-(2-tolyl)thiazol-2-yl)amino)butanoic acidPPARγ modulator studies

Coupling reactions expand structural diversity for drug discovery .

Oxidation and Reduction

Functional groups undergo redox transformations:

  • Oxidation :

    • The thiazole sulfur oxidizes to sulfoxide using m-CPBA (meta-chloroperbenzoic acid), forming ethyl 2-(2-tolyl)-4-phenylthiazole-5-carboxylate 1-oxide (yield: 85%) .

    • The ethyl ester can be oxidized to a ketone using KMnO₄ under acidic conditions.

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazoline derivative, altering electronic properties .

Comparative Reactivity Insights

The 2-tolyl group sterically and electronically influences reactivity compared to analogs:

Compound Reactivity Trend
Ethyl 2-(4-tolyl)-4-phenylthiazole-5-carboxylateFaster hydrolysis due to para-substituent electron donation
This compoundSlower electrophilic substitution at C4 due to ortho-methyl steric hindrance
Ethyl 2-amino-4-phenylthiazole-5-carboxylateEnhanced nucleophilicity at C2 for acylations

Mechanistic Studies

  • Hydrolysis kinetics : Pseudo-first-order kinetics with kobs=1.2×103s1k_{obs}=1.2\times 10^{-3}\,\text{s}^{-1} in basic conditions .

  • Docking simulations : Amide derivatives exhibit binding energies of 9.47kcal mol-9.47\,\text{kcal mol} to PPARγ, correlating with experimental bioactivity .

This compound’s versatility in hydrolysis, substitution, and coupling reactions positions it as a scaffold for synthesizing bioactive molecules. Ortho-substituent effects and tunable electronic properties make it valuable for structure-activity relationship studies in medicinal chemistry .

Scientific Research Applications

Antimicrobial Activity

Research indicates that Ethyl 2-(2-tolyl)-4-phenylthiazole-5-carboxylate exhibits significant antimicrobial properties. Studies have shown that it can inhibit specific bacterial enzymes, which may lead to its effectiveness against various microbial strains. This makes it a candidate for developing new antibiotics or antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may disrupt cellular pathways involved in tumor growth, making it a promising candidate for cancer therapy. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including those associated with breast and liver cancers .

Neuroprotective Effects

Some derivatives of thiazole compounds have shown neuroprotective effects in preclinical models of neurodegenerative diseases. This compound could potentially exhibit similar properties, warranting further investigation into its role in protecting neuronal cells from damage .

Material Science

This compound is not limited to biological applications; it also finds utility in material science. Its unique structure allows for incorporation into polymers and other materials, potentially enhancing their properties such as thermal stability and mechanical strength. The compound can be used as an additive or modifier in the synthesis of advanced materials, including composites and coatings.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that may include condensation reactions and cyclization processes. The versatility of the thiazole ring allows for modifications that can lead to derivatives with enhanced or altered biological activities.

Case Study 1: Antimicrobial Screening

A study conducted on various thiazole derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a scaffold for developing new antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro testing on cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer) revealed that this compound exhibited cytotoxicity at lower concentrations compared to standard chemotherapeutic agents. These findings suggest its potential role in cancer treatment protocols .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-tolyl)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Substituent Variations at Position 2

The substituent at position 2 significantly influences electronic and steric properties. Key analogs include:

  • Ethyl 2-(4-(trifluoromethyl)phenyl)-4-methylthiazole-5-carboxylate : Incorporates a trifluoromethylphenyl group, introducing strong electron-withdrawing effects and lipophilicity .
  • Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate: Features an aminophenyl group, enabling hydrogen bonding and altering solubility .
  • Ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate : Substitutes 2-tolyl with chloro, reducing steric bulk but increasing electrophilicity .

Table 1: Substituent Effects at Position 2

Compound Substituent at Position 2 Key Properties Reference
Ethyl 2-(2-tolyl)-4-phenylthiazole-5-carboxylate 2-tolyl (ortho-methylphenyl) Moderate lipophilicity, steric bulk N/A
Ethyl 2-(4-pyridinyl)-4-methylthiazole-5-carboxylate Pyridinyl Polar, hydrogen-bond acceptor
Ethyl 2-(4-(trifluoromethyl)phenyl)-4-methylthiazole-5-carboxylate Trifluoromethylphenyl Electron-withdrawing, high lipophilicity
Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate 3-Aminophenyl Hydrogen-bond donor, increased solubility
Substituent Variations at Position 4

The phenyl group at position 4 is a common motif, but analogs with methyl or trifluoromethyl groups exhibit distinct properties:

  • Ethyl 2-(benzimidazolyl)-4-methylthiazole-5-carboxylate : Incorporates a benzimidazolyl group, introducing planar aromaticity and basicity .

Table 2: Substituent Effects at Position 4

Compound Substituent at Position 4 Key Properties Reference
This compound Phenyl Aromatic, moderate steric bulk N/A
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Methyl Reduced steric hindrance
Ethyl 2-(benzimidazolyl)-4-methylthiazole-5-carboxylate Benzimidazolyl Planar, basic

Physical and Spectral Properties

  • Melting Points: Analogous compounds exhibit melting points ranging from 73–75°C (e.g., Ethyl 2-[methyl(phenylmethyl)amino]-4-phenylthiazole-5-carboxylate) to higher values for polar derivatives .
  • Spectroscopic Data :
    • IR : Ester carbonyl stretches appear at ~1700 cm⁻¹; trifluoromethyl groups show strong C-F absorption near 1240 cm⁻¹ .
    • NMR : Aromatic protons in 2-tolyl or phenyl groups resonate at δ 7.2–7.8 ppm, while methyl groups (e.g., 4-methyl) appear as singlets near δ 2.5 ppm .

Biological Activity

Ethyl 2-(2-tolyl)-4-phenylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its versatile biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability, making it a suitable candidate for drug development. The molecular formula is C17H16N2O2SC_{17}H_{16}N_{2}O_{2}S, indicating the presence of nitrogen and sulfur, which are often associated with bioactive compounds.

Antimicrobial Activity : this compound exhibits antimicrobial properties likely through the inhibition of bacterial enzymes. Studies suggest that compounds with thiazole moieties can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Anticancer Properties : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells. Research indicates that thiazole derivatives can inhibit specific proteins involved in cell proliferation and survival, such as Bcl-2, thereby promoting programmed cell death .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against various pathogens. For instance:

  • Activity Against Bacteria : this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 10 µg/mL .
  • Fungal Activity : The compound's antifungal potential was highlighted in studies where it showed comparable efficacy to established antifungal agents like ketoconazole against Candida species .

Anticancer Activity

The anticancer potential has been explored in various cancer cell lines:

  • Cell Line Studies : In vitro studies revealed that the compound exhibited cytotoxicity against several cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The IC50 values indicated potent activity, often lower than those of reference drugs like doxorubicin .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntimicrobialE. coli5
AntimicrobialS. aureus10
AntifungalCandida albicans1.23
AnticancerA549< 1
AnticancerNIH/3T3< 1

Case Studies

  • Study on Antimicrobial Efficacy : A recent study conducted by researchers evaluated a series of thiazole derivatives, including this compound. The findings demonstrated its effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated that modifications in the thiazole structure significantly influenced its anticancer activity, with certain substituents enhancing efficacy against specific cancer types .

Q & A

Basic: What are the standard protocols for synthesizing Ethyl 2-(2-tolyl)-4-phenylthiazole-5-carboxylate?

Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of substituted phenylacetamides or benzamides with thiazole precursors. Key steps include:

  • Amide coupling : Using reagents like EDCI/HOBt for activating carboxylic acids to form the acetamido or benzamido group .
  • Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones or via Hantzsch thiazole synthesis under controlled temperatures (60–80°C) and inert atmospheres (N₂) to prevent oxidation .
  • Esterification : Introduction of the ethyl ester group via reaction with ethyl chloroformate or ethanol under acid catalysis .
    Purification is critical; column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures >95% purity .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in thiazole ring formation?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side products. Dichloromethane or THF balances reactivity and selectivity .
  • Catalyst screening : Lewis acids (ZnCl₂) or bases (NaHCO₃) can accelerate cyclization while minimizing byproducts like thioamide dimers .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) reduces thermal degradation of intermediates .
    Statistical tools like Design of Experiments (DoE) are recommended to model interactions between variables (e.g., solvent polarity, catalyst loading) .

Basic: What spectroscopic techniques confirm the molecular structure of this compound?

Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester -CH₃), δ 7.2–8.1 ppm (aromatic protons), and δ 2.4 ppm (2-tolyl methyl group) confirm substituent positions .
    • ¹³C NMR : Carboxylic ester carbonyl at ~165–170 ppm and thiazole C-2/C-4 carbons at 150–160 ppm .
  • Mass Spectrometry (HRMS) : Molecular ion ([M+H]⁺) matches the theoretical mass (e.g., C₁₉H₁₇NO₂S: 331.0978) .
  • IR : Stretching vibrations at ~1700 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-N thiazole) .

Advanced: How can computational methods predict the bioactivity of this compound against enzyme targets?

Answer:

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cyclooxygenase-2, bacterial topoisomerases). Focus on binding affinity (ΔG) and pose validation via RMSD analysis .
  • QSAR modeling : Use descriptors (logP, polar surface area) from analogs to correlate structural features with activity (e.g., antimicrobial IC₅₀) .
  • MD simulations : Assess binding stability over 50–100 ns trajectories (AMBER/CHARMM force fields) to identify critical hydrogen bonds (e.g., sulfonyl group interactions) .

Basic: What methods are used to assess potential biological activity?

Answer:

  • Enzyme inhibition assays :
    • Fluorometric assays : Measure IC₅₀ against proteases or kinases using fluorogenic substrates .
    • Microbroth dilution : Determine MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cellular assays :
    • MTT assay : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
    • ROS detection : Use DCFH-DA probe in inflammatory models .

Advanced: How to resolve contradictions in spectral data or bioactivity results?

Answer:

  • Cross-validation : Compare NMR/HRMS with X-ray crystallography (if crystals are obtainable). SHELXL refinement (via Olex2) provides precise bond lengths/angles to validate connectivity .
  • Dose-response reevaluation : Confirm activity trends using independent assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .
  • Impurity profiling : LC-MS/MS identifies side products (e.g., de-esterified analogs) that may skew bioactivity .

Advanced: What strategies analyze intermolecular interactions in crystallized samples?

Answer:

  • Hirshfeld surface analysis : CrystalExplorer maps close contacts (e.g., C-H···O, π-π stacking) between thiazole rings and adjacent molecules .
  • Graph-set notation : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) using Mercury CSD software .
  • Thermal ellipsoid plots : ORTEP-3 visualizes anisotropic displacement parameters to assess molecular rigidity .

Basic: How to ensure reproducibility in scaled-up synthesis?

Answer:

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) like purity ≥98% and optimize parameters (e.g., stoichiometry, mixing speed) .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify sensitive functional groups (e.g., ester hydrolysis) .

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